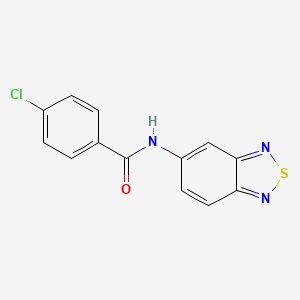![molecular formula C23H19BrN2O B11329280 4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11329280.png)
4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a synthetic organic compound that features a brominated benzamide moiety linked to an indole and phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves multiple steps:
Bromination: The initial step often involves the bromination of a benzamide precursor using bromine or a brominating agent like N-bromosuccinimide.
Indole Formation: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the brominated benzamide with the indole-phenylethyl intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The indole and phenylethyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can form new bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the indole or phenylethyl groups.
Reduction Products: Reduced forms of the indole or phenylethyl groups.
Scientific Research Applications
4-Bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used to investigate cellular pathways and mechanisms, particularly those involving indole derivatives.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
- 4-Bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide shares structural similarities with other indole derivatives and brominated benzamides.
- Examples include 4-bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide and 4-(5-bromo-1H-indol-3-yl)pyrimidinamine.
Uniqueness:
- The unique combination of the brominated benzamide with the indole and phenylethyl groups gives it distinct chemical and biological properties.
- Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19BrN2O |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H19BrN2O/c24-18-12-10-17(11-13-18)23(27)26-14-20(16-6-2-1-3-7-16)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2,(H,26,27) |
InChI Key |
PUVYZYZKZUPNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11329203.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329217.png)

![2-(4-bromophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11329230.png)
![Ethyl 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B11329234.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329235.png)

![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11329247.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329249.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329259.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11329262.png)
![1-(4-chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329267.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11329275.png)
![4-{[5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11329281.png)
